
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C21H20N2O10 It is known for its unique structure, which includes three carboxylate groups and two nitrophenyl groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate typically involves the esterification of 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-bis(4-aminophenyl)propane-1,1,3-tricarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid.
科学研究应用
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
相似化合物的比较
Similar Compounds
Trimethyl 1,1,3-propanetricarboxylate: Similar structure but lacks the nitrophenyl groups.
1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid: Similar structure but in the acid form rather than the ester form.
Uniqueness
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is unique due to the presence of both nitrophenyl and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
494836-69-0 |
|---|---|
分子式 |
C21H20N2O10 |
分子量 |
460.4 g/mol |
IUPAC 名称 |
trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C21H20N2O10/c1-31-18(24)17(13-4-8-15(9-5-13)22(27)28)12-21(19(25)32-2,20(26)33-3)14-6-10-16(11-7-14)23(29)30/h4-11,17H,12H2,1-3H3 |
InChI 键 |
RRYZZWGFJBRYBG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



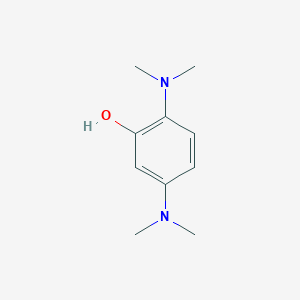
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
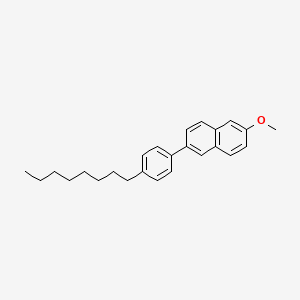
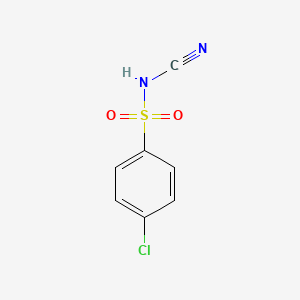
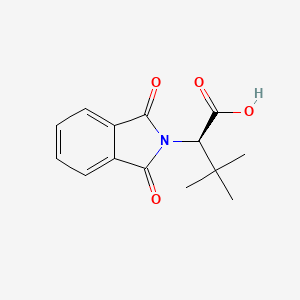
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
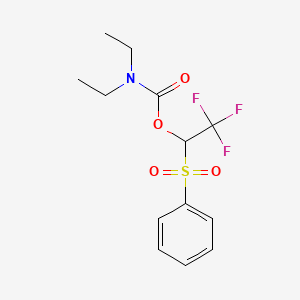
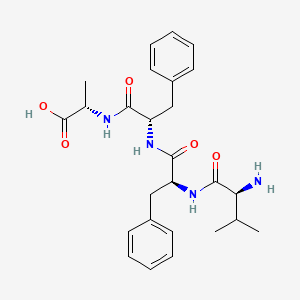
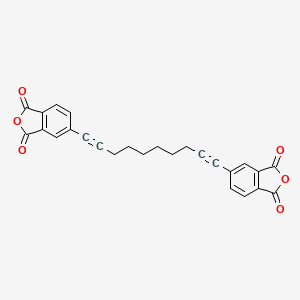
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
